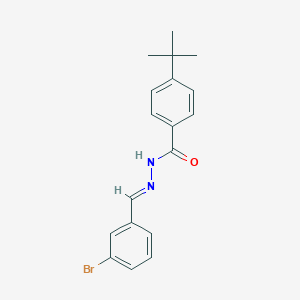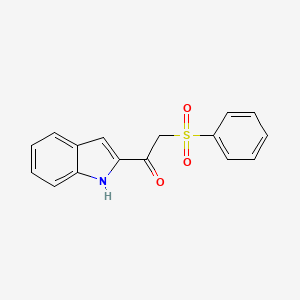![molecular formula C25H34N2O2 B3856814 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide](/img/structure/B3856814.png)
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide
Overview
Description
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide is a synthetic organic compound known for its antioxidant properties It is characterized by the presence of a hydroxyphenyl group, which is substituted with tert-butyl groups, and a phenylethylideneamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and 1-phenylethylamine.
Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde reacts with the amine group of 1-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Amidation: The imine intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in diseases related to oxidative stress, such as neurodegenerative diseases.
Industry: Used as a stabilizer in lubricants and cutting fluids due to its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The tert-butyl groups enhance the stability of the compound, making it more effective as an antioxidant. The imine group may also interact with various molecular targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3,5-ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the compound.
3,5-ditert-butyl-4-hydroxyacetophenone: Another antioxidant with similar structural features.
3,5-ditert-butyl-4-hydroxyphenylpropionic acid: Known for its antioxidant properties.
Uniqueness
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide is unique due to the presence of both hydroxyphenyl and phenylethylideneamino groups, which contribute to its enhanced antioxidant activity and potential therapeutic applications. The combination of these functional groups makes it a versatile compound with applications in various fields.
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-1-phenylethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-17(19-11-9-8-10-12-19)26-27-22(28)14-13-18-15-20(24(2,3)4)23(29)21(16-18)25(5,6)7/h8-12,15-16,29H,13-14H2,1-7H3,(H,27,28)/b26-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQSDHXEHQEUPP-YZSQISJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B3856739.png)

![N'-[1-(4-methylphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B3856767.png)
![2-methoxy-N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B3856774.png)


![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-phenylpropanamide](/img/structure/B3856790.png)

![4-bromo-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B3856804.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3856809.png)
![N-[(E)-(3-fluorophenyl)methylideneamino]-2-(4-methylphenyl)quinazolin-4-amine](/img/structure/B3856813.png)

![N-isobutyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3856832.png)

